1-肉桂基-1H-1,2,3-三唑-4-羧酸

描述

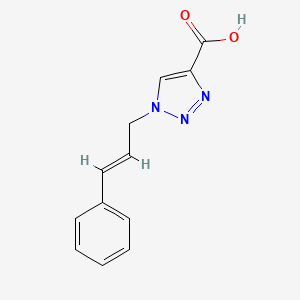

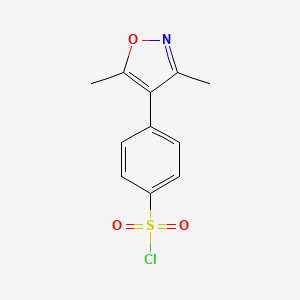

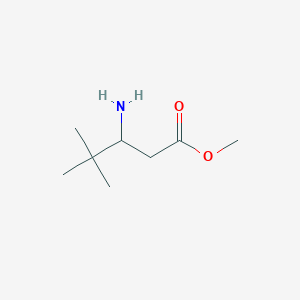

1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The 1,2,3-triazole ring is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, including 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid, can be achieved using a robust and versatile protocol. This protocol involves the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions . The methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The molecular formula of 1H-1,2,3-Triazole-4-carboxylic acid is C3H3N3O2 . The average mass is 113.075 Da and the monoisotopic mass is 113.022530 Da .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a reliable, regioselective, and high-yielding process that allows for the formation of 1,2,3-triazole structures . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .科学研究应用

合成和生物活性

1-肉桂基-1H-1,2,3-三唑-4-羧酸及其衍生物显示出显著的生物活性。一项研究专注于合成各种香豆素-3-羧酸衍生物,其中包括1,2,3-三唑,表现出对特定微生物的良好抗菌活性 (Radhi, Razaq, & Mohammed, 2021)。

在腐蚀抑制中的应用

类似于1-肉桂基-1H-1,2,3-三唑-4-羧酸的化合物已被研究其作为腐蚀抑制剂的有效性。例如,类似于3-肉桂基-4-苯基-5-巯基-1,2,4-三唑的衍生物在酸性环境中对低碳钢显示出良好的抑制效率 (Quraishi & Sardar, 2002)。

在肽类似物合成中的作用

分子5-氨基-1,2,3-三唑-4-羧酸,与1-肉桂基-1H-1,2,3-三唑-4-羧酸相关,对于基于三唑骨架的肽类似物和生物活性化合物的合成至关重要。这种应用在药物开发中具有重要意义,特别是用于创建HSP90抑制剂 (Ferrini et al., 2015)。

肉桂酸衍生物中的抗转移活性

含有1,2,3-三唑部分的肉桂酸衍生物,与1-肉桂基-1H-1,2,3-三唑-4-羧酸密切相关,已显示出对黑色素瘤细胞的显著抗转移和抗增殖活性。这表明这些化合物在癌症研究中的潜力 (Lima et al., 2018)。

新化合物的合成

类似于1-肉桂基-1H-1,2,3-三唑-4-羧酸的1,2,3-三唑衍生物的反应性已在各种合成反应中得到探索。这些研究已导致新化合物的创造,这些化合物在不同科学领域中具有潜在应用 (Desenko et al., 1999)。

作用机制

Target of Action

The 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs due to its unique properties, inert nature, and ability to mimic amide bonds . .

Mode of Action

The mode of action of 1,2,3-triazoles generally involves interactions with biological targets, but the specifics depend on the exact structure of the compound and the target itself

Biochemical Pathways

1,2,3-triazoles can be involved in a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

The pharmacokinetic properties of 1,2,3-triazoles can vary widely depending on their specific structures

Result of Action

The results of the action of 1,2,3-triazoles can range from therapeutic effects in the case of drugs to various biological effects in the case of experimental compounds

Action Environment

The action, efficacy, and stability of 1,2,3-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds

属性

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-12(17)11-9-15(14-13-11)8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,16,17)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYKGAZERGCEME-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)

![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)

![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)